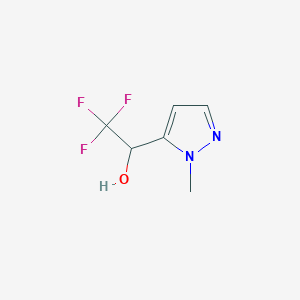

alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl compounds are widely used in the fields of pharmaceuticals, agrochemicals, and materials due to their unique physical and chemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity and properties of the compounds .

Synthesis Analysis

The synthesis of trifluoromethyl compounds often involves the activation of C–F bonds in a CF3 group, including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Photocatalytic methods have also been developed for the synthesis of α-arylated carboxylic acids, esters, and amides from exhaustive defluorination of α-trifluoromethyl alkenes .

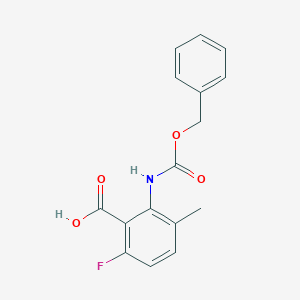

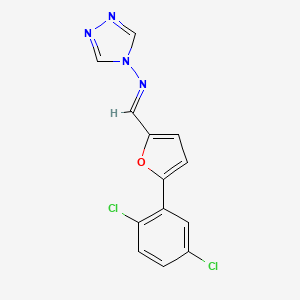

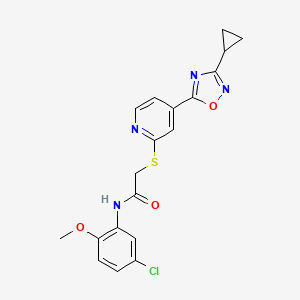

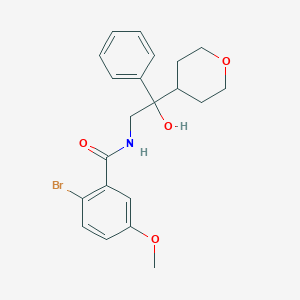

Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds can be analyzed using various techniques. For example, the structure of 4-(Trifluoromethyl)benzyl alcohol, a related compound, is available as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Trifluoromethyl compounds can participate in various chemical reactions. For instance, α-Trifluoromethylstyrene derivatives have been successfully utilized in C–F bond activation in a CF3 group . They have also been used in transition metal-catalyzed cycloaddition reactions for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .

Physical And Chemical Properties Analysis

Trifluoromethyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For instance, the trifluoromethyl group is strongly electron-withdrawing, which can significantly influence the reactivity and properties of the compounds .

Wissenschaftliche Forschungsanwendungen

Charge-Transfer Chemistry

Pyrazole derivatives, including compounds similar to alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, have significant roles in medicinal chemistry. A study on a related compound, 1-methyl-3-trifluoromethyl-2-pyrazoline-5-one, revealed its potential in charge-transfer chemistry with π-acceptors, leading to stable, colored products. This aspect is crucial for developing new materials and sensors with specific electronic and optical properties (Adam et al., 2021).

Synthesis of α-Amino Esters

The synthesis of α-amino acid derivatives, a class of compounds with considerable medicinal and synthetic importance, has been explored using pyrazolyl α-amino esters derivatives. This includes the study of pyrazole alcohols, where eco-friendly synthesis strategies and computational methods were employed to create new active biomolecules (Mabrouk et al., 2020).

Molecular Logic Devices

Triarylpyrazolines, a class of compounds related to alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol, have been studied for their potential in creating molecular logic devices. These compounds, which operate through internal charge transfer and photoinduced electron transfer mechanisms, have shown promising applications in the development of advanced molecular sensors and switches (ZammitRamon et al., 2015).

Synthesis Methods

Innovative synthesis methods for producing pyrazoles, including microwave-assisted synthesis from ethynyl ketones, have been researched. This method facilitates rapid heterocyclization and helps in the efficient production of pyrazoles, which are crucial in various chemical and pharmaceutical applications (Bagley et al., 2007).

Safety And Hazards

Trifluoromethyl compounds can pose various safety hazards. For example, N-(alpha,alpha,alpha-Trifluoromethyl)piperazine, a related compound, is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGRHSYCXIDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)

![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)

![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)

![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)

![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)

![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)